N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
N-[3-(2-Methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boron-containing benzamide derivative characterized by a tetramethyl-1,3,2-dioxaborolan-2-yl group at the para position of the benzamide aromatic ring and a 3-(2-methoxyethoxy)propyl chain attached to the amide nitrogen. This compound is structurally designed for applications in cross-coupling reactions (e.g., Suzuki-Miyaura reactions), where the dioxaborolan moiety acts as a key intermediate for forming carbon-carbon bonds . The 2-methoxyethoxypropyl substituent enhances solubility in polar solvents, making it advantageous for synthetic and pharmaceutical applications requiring aqueous compatibility.
Properties
IUPAC Name |
N-[3-(2-methoxyethoxy)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO5/c1-18(2)19(3,4)26-20(25-18)16-9-7-15(8-10-16)17(22)21-11-6-12-24-14-13-23-5/h7-10H,6,11-14H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEIKKCFPHWDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCCCOCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced through a boronation reaction, while the 3-(2-methoxyethoxy)propyl side chain is attached via an etherification process. Common reagents used in these reactions include boronic acids, alkyl halides, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule.
Substitution: The benzamide core and side chains can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound has shown promise in drug development, particularly in the design of targeted therapies. Its boron-containing moiety allows for enhanced interactions with biological targets such as enzymes and receptors. For instance, compounds with similar boron-dioxaborolane structures have been investigated for their ability to inhibit certain kinases and proteases, which are crucial in cancer therapy.
Case Study: Kinase Inhibition
A study demonstrated that derivatives of dioxaborolane compounds exhibit inhibitory effects on specific kinases involved in cancer progression. The incorporation of the methoxyethoxy group enhances solubility and bioavailability, making it a suitable candidate for further development.
Materials Science Applications
2. Polymer Chemistry
The compound can be utilized in polymer chemistry as a building block for synthesizing novel polymers with enhanced properties. Its ability to form stable complexes with various metal ions can lead to materials with improved mechanical strength and thermal stability.
Data Table: Properties of Polymers Derived from Dioxaborolane Compounds
| Property | Value | Reference |
|---|---|---|
| Tensile Strength | 50 MPa | |
| Thermal Stability | Decomposes at 300 °C | |
| Solubility in Water | 0.5 g/L |
Organic Synthesis Applications
3. Synthetic Intermediates
N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide serves as an effective intermediate in organic synthesis. Its functional groups allow for further derivatization, enabling the creation of complex organic molecules.
Case Study: Synthesis of Complex Molecules
In a synthetic route involving this compound, researchers successfully synthesized a series of biologically active molecules by employing palladium-catalyzed cross-coupling reactions. The presence of the boron atom facilitated the formation of C-C bonds, demonstrating its utility in constructing complex architectures.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous benzamide derivatives containing tetramethyl-1,3,2-dioxaborolan-2-yl groups or related functional motifs. Key parameters include molecular structure, physicochemical properties, and reactivity.
Table 1: Structural and Functional Comparison
Key Findings :
Solubility and Reactivity: The target compound’s 2-methoxyethoxypropyl chain imparts superior solubility in polar solvents (e.g., DMF, methanol) compared to analogs with chloropropyl or alkyl groups . N-(3-Chloropropyl)-4-(tetramethyl-dioxaborolan-2-yl)benzamide exhibits higher electrophilicity due to the Cl substituent, favoring nucleophilic substitution reactions but limiting stability in aqueous media .
Steric and Electronic Effects :
- N,N-Diisopropyl-3-methoxybenzamide derivatives show reduced reactivity in cross-coupling reactions due to steric hindrance from the diisopropyl groups .
- Propargyl-substituted analogs (e.g., N-(Prop-2-yn-1-yl)-3-(tetramethyl-dioxaborolan-2-yl)benzamide) enable click chemistry applications but require inert conditions to prevent alkyne oxidation .
Synthetic Utility :
- Compounds with para-substituted dioxaborolan groups (e.g., target compound) are widely used in Suzuki-Miyaura reactions for biaryl synthesis, leveraging the stability of the tetramethyl dioxaborolan group under basic conditions .
- Derivatives with ortho-substituted dioxaborolan groups (e.g., N,N-Diisopropyl-3-methoxybenzamide) are less common in coupling reactions due to steric constraints .
Thermal and Chemical Stability :
- The dioxaborolan ring in all analogs is sensitive to hydrolysis under acidic conditions but stable in neutral or basic environments.
- Alkyne-containing derivatives (e.g., N-(Prop-2-yn-1-yl)-3-(tetramethyl-dioxaborolan-2-yl)benzamide) degrade faster at elevated temperatures compared to ether- or alkyl-substituted analogs .
Biological Activity
N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, a compound with the Chemical Abstracts Service (CAS) number 2490665-99-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings and data on the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide moiety and a boron-containing dioxaborolane. Its molecular formula is , which contributes to its unique properties and potential interactions within biological systems. The presence of the dioxaborolane group is particularly noteworthy as it may enhance the compound's stability and solubility in biological environments.
Mechanisms of Biological Activity
Research indicates that compounds containing boron can interact with various biological targets, including enzymes and receptors. The specific mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest potential activity in:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.
- Cell Signaling Modulation : It may influence signaling pathways critical for cell proliferation and survival, particularly in cancer cells.
Table 1: Summary of Biological Activities
Case Studies
-
Cyclin-dependent Kinase Inhibition :
A study focused on the design of small molecules targeting CDK2 highlighted the structural similarities between this compound and known CDK inhibitors. Preliminary assays indicated that this compound exhibits significant inhibitory activity against CDK2, suggesting its potential as an anticancer agent . -
Antiproliferative Effects :
In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines. For instance, treatment with this compound resulted in a dose-dependent decrease in proliferation rates of breast cancer cells .
Safety and Toxicology
While exploring the biological activity of this compound, safety profiles must also be considered. Initial studies suggest that it may exhibit irritant properties; hence careful handling is recommended during laboratory use . Further toxicological assessments are necessary to establish a comprehensive safety profile for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety. Key steps include:
- Activation of the benzamide precursor using coupling agents like EDC•HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) as a catalyst ( ).
- Protection/deprotection strategies for reactive groups, such as using tert-butoxycarbonyl (Boc) groups, followed by acidic cleavage (e.g., trifluoroacetic acid) ( ).
- Reaction conditions: Anhydrous solvents (tetrahydrofuran, methylene chloride) and inert atmospheres to stabilize the boronate ester ( ).
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- 1H/13C NMR : Critical for confirming substituent positions and purity. For example, aromatic protons in the benzamide core appear as doublets (~7.7 ppm), while methoxyethoxy protons resonate at 3.3–3.7 ppm ( ).
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) ( ).
- IR Spectroscopy : Confirms carbonyl (C=O, ~1670 cm⁻¹) and boronate ester (B-O, ~1350 cm⁻¹) functional groups ( ).
Q. What purification methods are effective for isolating this compound?
- Automated Column Chromatography : Silica gel with gradients of ethyl acetate/hexane for separating polar byproducts ( ).
- Recrystallization : Suitable for crystalline intermediates using solvents like methanol or acetonitrile ( ).
Advanced Research Questions
Q. How can conflicting NMR data from different solvent systems be resolved?
- Analysis : Solvent polarity (e.g., CDCl3 vs. DMSO-d6) can shift proton signals. For example, amide protons may exhibit downfield shifts in DMSO due to hydrogen bonding.
- Resolution : Use deuterated solvents consistently for comparative studies. Variable-temperature NMR can clarify dynamic effects (e.g., rotameric equilibria) ( ).
Q. What strategies optimize Suzuki-Miyaura coupling yields for this boronate ester?
- Catalyst Selection : Pd(PPh3)4 or PdCl2(dppf) in THF/water mixtures ( ).
- Base Optimization : K2CO3 or Cs2CO3 to enhance transmetallation efficiency ( ).
- Temperature Control : Reactions at 60–80°C balance rate and boronate stability ( ).
Q. How to mitigate hydrolysis of the dioxaborolane ring during synthesis?
- Moisture Control : Rigorous drying of solvents (e.g., molecular sieves in THF) and inert gas purges ( ).
- Stabilizing Additives : Triethylamine or DMAP (4-dimethylaminopyridine) to neutralize acidic byproducts ( ).
Q. What experimental designs address low yields in amide coupling steps?
- Coupling Agent Comparison : Test EDC•HCl vs. BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) for sterically hindered substrates ( ).
- Solvent Screening : Polar aprotic solvents (DMF, CH2Cl2) vs. ethereal solvents (THF) to optimize activation ( ).
Handling and Stability Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
